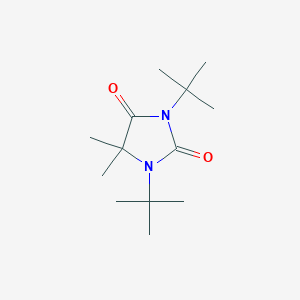![molecular formula C17H19N3O B14282451 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide CAS No. 137100-12-0](/img/structure/B14282451.png)
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18N2O, and it has a molecular weight of 254.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-propylbenzamide under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also interacts with proteins, inhibiting their function. The diazenyl group plays a crucial role in these interactions, facilitating the binding to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 4-[(E)-(4-Butylphenyl)diazenyl]phenol
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
Uniqueness
4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide stands out due to its specific structural features, such as the propyl group attached to the benzamide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
137100-12-0 |
|---|---|
Formule moléculaire |
C17H19N3O |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)diazenyl]-N-propylbenzamide |
InChI |
InChI=1S/C17H19N3O/c1-3-12-18-17(21)14-6-10-16(11-7-14)20-19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,21) |
Clé InChI |
AZOLRRGFJBDMTG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)


![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)


phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)


